molecular formula C9H20N2 B063538 2-Propan-2-ylcyclohexane-1,3-diamine CAS No. 172500-13-9

2-Propan-2-ylcyclohexane-1,3-diamine

Cat. No.: B063538
CAS No.: 172500-13-9
M. Wt: 156.27 g/mol
InChI Key: VSPTYJFXRZZHOA-UHFFFAOYSA-N
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Description

2-Propan-2-ylcyclohexane-1,3-diamine is a cyclohexane derivative featuring two amine groups at positions 1 and 3 of the ring and an isopropyl (propan-2-yl) substituent at position 2. Its molecular formula is C₉H₁₈N₂, and its structure combines the conformational flexibility of a cyclohexane ring with the steric and electronic effects of the isopropyl group. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility in organic solvents compared to aromatic diamines, due to its aliphatic ring system. Potential applications may include pharmaceutical intermediates or ligands for metal coordination, inferred from structurally related compounds with demonstrated biological activity .

Properties

CAS No.

172500-13-9

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-propan-2-ylcyclohexane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-6(2)9-7(10)4-3-5-8(9)11/h6-9H,3-5,10-11H2,1-2H3

InChI Key

VSPTYJFXRZZHOA-UHFFFAOYSA-N

SMILES

CC(C)C1C(CCCC1N)N

Canonical SMILES

CC(C)C1C(CCCC1N)N

Synonyms

1,3-Cyclohexanediamine,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexane vs. Benzene Diamines

  • 2-Propan-2-ylcyclohexane-1,3-diamine: Features a flexible cyclohexane ring, allowing chair conformations that may optimize binding in biological or catalytic systems.
  • m-TDA (4-methylbenzene-1,3-diamine) : A rigid benzene ring with a methyl substituent at position 4. Its planar structure facilitates π-π stacking in polymers and resins but limits conformational adaptability .

Macrocyclic vs. Monocyclic Amines

  • Cyclam Derivatives : Macrocyclic tetramines (e.g., cyclam substituted with propane-1,3-diamine) exhibit strong metal-chelation properties and anti-HIV-1 activity due to their preorganized binding pockets .
  • This compound: Monocyclic structure lacks macrocyclic rigidity, which may reduce metal-binding specificity but improve synthetic accessibility.

Physicochemical Properties

Compound Solubility Basicity (pKa) Conformational Flexibility
This compound Moderate in polar solvents (predicted) ~9–10 (amine groups) High (chair conformations)
m-TDA Low in water ~6–7 (aromatic amines) Rigid (planar ring)
Cyclam Derivatives High in aqueous solutions ~10–11 (macrocyclic amines) Restricted (macrocycle)

Anticancer Potential

  • Benzo[g]quinoxaline Derivatives: Exhibit submicromolar cytotoxicity against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .
  • This compound: While untested, its amine groups and hydrophobic isopropyl substituent may enable interactions with cellular targets similar to benzoquinoxalines.

Anti-HIV Activity

  • Cyclam Derivatives : Show anti-HIV-1 activity by blocking viral entry or replication .
  • This compound : Lacks the macrocyclic scaffold critical for cyclam’s antiviral mechanism, suggesting lower inherent activity unless functionalized with pendant arms.

Data Table: Comparative Overview of Key Compounds

Compound Molecular Formula Ring Type Key Substituents Biological Activity Reference
This compound C₉H₁₈N₂ Cyclohexane Isopropyl at C2 Hypothetical: Anticancer N/A
m-TDA C₇H₁₀N₂ Benzene Methyl at C4 Industrial (polymers)
Benzo[g]quinoxaline Derivatives Varies Polycyclic aromatic Quinoxaline core Anticancer (MCF-7 cells)
Cyclam Derivatives C₁₀H₂₄N₄ Macrocyclic Propane-1,3-diamine Anti-HIV-1

Research Findings and Implications

The structural flexibility and substituent profile of this compound position it as a versatile candidate for drug development or materials science. Its cyclohexane backbone may enhance bioavailability compared to rigid aromatic diamines like m-TDA , while the isopropyl group could modulate lipophilicity for targeted delivery. However, the absence of a macrocyclic framework limits its direct application in antiviral contexts compared to cyclam derivatives . Future research should explore functionalization strategies (e.g., adding acetate pendant arms) to mimic the bioactive features of benzoquinoxalines or cyclams .

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